Karnamicin C2
描述
属性
CAS 编号 |
122535-55-1 |
|---|---|
分子式 |
C17H23N3O5S |
分子量 |
381.4 g/mol |
IUPAC 名称 |
3-hydroxy-6-[2-(5-hydroxy-4-methylpentyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C17H23N3O5S/c1-9(7-21)5-4-6-11-19-10(8-26-11)12-15(24-2)16(25-3)14(22)13(20-12)17(18)23/h8-9,21-22H,4-7H2,1-3H3,(H2,18,23) |
InChI 键 |
WXKARMGCWFVAPW-UHFFFAOYSA-N |
SMILES |
CC(CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)CO |
规范 SMILES |
CC(CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)CO |
产品来源 |
United States |
相似化合物的比较
Table 1: Comparison of Karnamicin C2 with E-Series Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | ACE IC₅₀ (μM) | Source Organism |
|---|---|---|---|---|---|
| Karnamicin C2 | C₁₇H₂₃N₃O₅S | 381.45 | Hydroxyl-pyridine, thiazole, methoxy | Not reported | Lechevalieria rhizosphaerae |
| Karnamicin E1 | Not provided | Not provided | Additional hydroxyl group | 0.24 | Lechevalieria rhizosphaerae |
| Karnamicin E6 | Not provided | Not provided | Varied methoxy substitution | 5.81 | Lechevalieria rhizosphaerae |
Note: Structural data for E1-E6 are inferred from , which emphasizes regioselective hydroxylation and methylation as key biosynthetic steps.
Functional Analogs: ACE Inhibitors
Clinically used ACE inhibitors like captopril (IC₅₀ ~20 nM) and enalapril (IC₅₀ ~1 nM) are smaller synthetic molecules with sulfhydryl or carboxylate zinc-binding groups . In contrast, Karnamicins exhibit moderate ACE inhibition (μM range) but may offer improved safety due to their natural origin and structural complexity .
Thiazole-Pyridine Hybrids in Clinical Use
Karnamicin C2’s thiazole-pyridine scaffold is shared with pharmaceuticals like brompheniramine (antihistamine) and ixabepilone (anticancer agent) . However, these compounds lack ACE inhibitory activity, underscoring Karnamicin C2’s unique functional versatility.
Table 2: Structural Comparison with Non-ACE Inhibitors
| Compound | Molecular Formula | Key Functional Groups | Primary Use |
|---|---|---|---|
| Karnamicin C2 | C₁₇H₂₃N₃O₅S | Hydroxyl-pyridine, thiazole | ACE inhibition |
| Brompheniramine | C₁₆H₁₉BrN₂ | Benzylamine, pyridine | Antihistamine |
| Ixabepilone | C₂₇H₄₂N₂O₄S | Epothilone analog, thiazole | Chemotherapy |
常见问题
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing the structural integrity of Karnamicin C2?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm bond connectivity and stereochemistry. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) validates molecular weight and fragmentation patterns. Pair with X-ray crystallography for absolute configuration verification. For purity assessment, employ reverse-phase HPLC with a C18 column and UV detection at 254 nm, comparing retention times to reference standards. Ensure reproducibility by triplicate runs under controlled conditions .
Q. What in vitro assays are optimal for evaluating the antimicrobial activity of Karnamicin C2?
- Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays using broth microdilution (CLSI guidelines) against Gram-positive and Gram-negative bacterial panels. Include cytotoxicity assessments via mammalian cell lines (e.g., HEK-293) using MTT or resazurin-based viability assays. Normalize results to positive controls (e.g., vancomycin) and solvent controls. Replicate experiments three times, with statistical analysis via one-way ANOVA to confirm significance (p < 0.05) .
Q. How can researchers validate the stability of Karnamicin C2 under varying storage conditions?
- Methodological Answer : Perform accelerated stability studies by incubating Karnamicin C2 in buffers (pH 4–9) at 40°C/75% relative humidity for 4 weeks. Monitor degradation via HPLC-UV and LC-MS. Use kinetic modeling (Arrhenius equation) to extrapolate shelf life. Compare results to ICH Q1A guidelines for small-molecule pharmaceuticals .
Advanced Research Questions
Q. How should experimental designs address contradictory data on Karnamicin C2’s mechanism of action across studies?
- Methodological Answer : Apply a multi-modal approach:
- Replication : Repeat prior assays (e.g., protein binding studies) under standardized conditions (temperature, buffer, cell lines).
- Orthogonal assays : Combine surface plasmon resonance (SPR) for binding kinetics with CRISPR-Cas9 gene knockout models to isolate target pathways.
- Meta-analysis : Systematically review literature using PRISMA guidelines to identify confounding variables (e.g., solvent differences, assay sensitivity).
- Collaborative verification : Share samples with independent labs for blinded validation .
Q. What statistical frameworks are suitable for analyzing dose-response heterogeneity in Karnamicin C2’s efficacy across bacterial strains?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. For strain-specific variability, apply mixed-effects modeling with random intercepts for bacterial species. Validate assumptions via residual plots and Akaike information criterion (AIC). If outliers persist, employ non-parametric methods (e.g., Kruskal-Wallis with Dunn’s post-hoc test). Report 95% confidence intervals and effect sizes .
Q. How can researchers optimize the synthetic yield of Karnamicin C2 using design of experiments (DOE)?
- Methodological Answer : Implement a Box-Behnken design to evaluate critical factors (e.g., reaction temperature, catalyst loading, solvent polarity). Set response variables as yield (%) and purity (HPLC area %). Analyze via response surface methodology (RSM) to identify optimal conditions. Confirm robustness with three confirmation runs. Include sensitivity analysis to assess parameter interactions .
Q. What strategies mitigate off-target effects when studying Karnamicin C2 in complex biological systems?
- Methodological Answer :
- Proteome-wide profiling : Use thermal proteome profiling (TPP) to identify non-target protein interactions.
- Transcriptomic analysis : Perform RNA-seq on treated vs. untreated cells to detect dysregulated pathways.
- Chemical proteomics : Employ activity-based protein profiling (ABPP) with Karnamicin C2-derived probes.
- In silico docking : Cross-validate findings with molecular dynamics simulations to predict binding promiscuity .
Methodological Considerations for Data Integrity
- Literature Review Integration : Use systematic reviews (PRISMA framework) to map existing knowledge gaps. Annotate contradictions using a matrix of study parameters (e.g., assay type, strain variability) .
- Reproducibility Protocols : Pre-register experimental designs on platforms like Open Science Framework. Share raw data (HPLC chromatograms, NMR spectra) in public repositories (e.g., Zenodo) with FAIR principles .
- Ethical Data Presentation : Avoid selective reporting by disclosing all replicates, including failed experiments, in supplementary materials. Use tools like GRAPHpad Prism for transparent data visualization .
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